Lenalidomide-C4-alkyne is a compound derived from lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain blood disorders. Lenalidomide functions by modulating the immune system and exhibiting anti-inflammatory and anti-angiogenic properties. The incorporation of a C4-alkyne moiety into lenalidomide enhances its chemical properties and potential therapeutic applications. This compound is classified under the broader category of alkynes, which are characterized by at least one carbon-carbon triple bond.
Lenalidomide was first developed as a derivative of thalidomide and has been classified as an immunomodulatory agent. The addition of the C4-alkyne group modifies its structure, potentially improving its efficacy and selectivity against cancer cells. Alkynes are further classified into terminal and internal alkynes based on the position of the triple bond; lenalidomide-C4-alkyne is categorized as a terminal alkyne due to the presence of the alkyne group at one end of the carbon chain.
The synthesis of lenalidomide-C4-alkyne can be achieved through various methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, solvent, and catalyst choice to optimize yield and selectivity. For instance, palladium catalysts are often favored for their ability to facilitate cross-coupling reactions efficiently.
Lenalidomide-C4-alkyne retains the core structure of lenalidomide while incorporating a carbon chain with a triple bond at the C4 position. The molecular formula can be represented as C_13H_13N_3O_3, indicating the presence of three nitrogen atoms, three oxygen atoms, and a modified carbon skeleton due to the alkyne.
The structural analysis can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's molecular configuration and purity.
Lenalidomide-C4-alkyne can undergo various chemical reactions typical of alkynes, including:
The reactivity of the C4-alkyne moiety allows for diverse synthetic pathways that can lead to new derivatives with enhanced biological activity.
Lenalidomide exerts its effects primarily through modulation of immune responses and inhibition of angiogenesis. The mechanism involves:
The incorporation of the C4-alkyne may enhance these mechanisms by increasing binding affinity to target proteins involved in these processes .
Lenalidomide-C4-alkyne is typically a solid at room temperature with specific melting points that can vary depending on purity and structural modifications.
Relevant data regarding these properties can be obtained through standard analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Lenalidomide-C4-alkyne has potential applications in several scientific fields:
Lenalidomide-C4-alkyne functions as a molecular glue that selectively engages the CRL4CRBN E3 ubiquitin ligase complex. This complex comprises Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Ring-box protein 1 (RBX1), and the substrate receptor cereblon (CRBN). The compound binds CRBN's tri-Trp pocket (Trp380, Trp386, Trp400) within its C-terminal domain, inducing conformational changes that alter substrate specificity [1] [8]. Structural analyses reveal that the phthalimide ring of Lenalidomide-C4-alkyne occupies the hydrophobic binding pocket, while the glutarimide moiety anchors the interaction through hydrogen bonding with His378 of CRBN [7] [8]. This binding repurposes the E3 ligase to target non-physiological neosubstrates, including transcription factors IKZF1 and IKZF3, by creating a new interfacial surface [1] [10].
Table 1: Key Structural Elements in CRBN-Lenalidomide-C4-alkyne Interaction
| CRBN Residue | Interaction Type | Functional Role |
|---|---|---|
| Trp380/386/400 | Hydrophobic packing | Forms binding pocket for phthalimide ring |
| His378 | Hydrogen bonding | Anchors glutarimide carbonyl group |
| Val388 | Van der Waals | Stabilizes alkyne linker orientation |
| Tyr402 | π-stacking | Positions compound in binding cleft |
The glutarimide ring serves as the non-negotiable pharmacophore for CRBN engagement. Molecular dynamics simulations demonstrate that the carbonyl group at C1 of the glutarimide forms a stable hydrogen bond with His378 (bond length: 2.8 ± 0.3 Å), while the NH group participates in water-mediated hydrogen bonding with Trp400 [8] [10]. This interaction triggers allosteric changes in CRBN's β-hairpin loop, creating a composite interface for neosubstrate recruitment. The stereochemistry at C4 is critical: The (S)-enantiomer of the glutarimide ring exhibits 10-fold higher binding affinity than the (R)-enantiomer due to optimal positioning against Trp386 [8]. In Lenalidomide-C4-alkyne, the C4-alkyne modification extends away from the binding pocket, preserving these essential interactions while providing a vector for linker attachment without steric clashes with CRBN residues Val388 and Tyr402 [5] [7].
The C4-alkyne linker serves as a rigid spacer that optimizes spatial positioning between CRBN and target proteins. Biochemical studies show that the linear alkyne group (C≡C) reduces rotational freedom by 40% compared to alkyl chains, enabling precise distance control in ternary complex formation [5]. This rigidity enhances ubiquitin transfer efficiency to neosubstrates like IKZF3, as confirmed by ubiquitination assays showing 3.5-fold increased polyubiquitination compared to thalidomide analogs [7]. The terminal alkyne also enables bioorthogonal conjugation via click chemistry (CuAAC), facilitating the synthesis of PROTACs without disrupting CRBN binding. Notably, linker lengths >10 Å minimize steric interference with the CRBN-IKZF1 interface, while shorter linkers impair degradation efficiency by 70% due to suboptimal proteasome recruitment [5] [7].
Table 2: Alkyne Linker Performance Metrics
| Linker Length (Å) | Ubiquitination Efficiency | Ternary Complex Half-life | PROTAC Conjugation Yield |
|---|---|---|---|
| 6 Å | 1.2-fold increase | 8.2 ± 0.5 min | 45% |
| 10 Å | 3.1-fold increase | 14.7 ± 1.2 min | 78% |
| 14 Å | 2.3-fold increase | 12.1 ± 0.8 min | 82% |
Lenalidomide-C4-alkyne exhibits distinct biochemical properties compared to classical IMiDs:
Substrate Specificity: While thalidomide induces degradation of SALL4 (associated with teratogenicity), Lenalidomide-C4-alkyne shows enhanced selectivity for IKZF1/3 (>90% degradation at 1μM) and minimal off-target effects on zinc finger proteins like ZFP91, which are degraded by pomalidomide derivatives [4] [5] [10]. This specificity arises from steric hindrance introduced by the alkyne group, which disrupts interactions with non-IKZF substrates.
Binding Kinetics: Surface plasmon resonance reveals a KD of 185 ± 15 nM for CRBN-Lenalidomide-C4-alkyne, intermediate between lenalidomide (KD = 230 nM) and pomalidomide (KD = 75 nM). However, its ternary complex with CRBN-IKZF1 shows 40% greater stability than pomalidomide-based analogs due to optimized linker-induced cooperativity [7] [8].
PROTAC Applications: The alkyne handle enables modular synthesis of PROTACs targeting undruggable proteins. PROTACs incorporating Lenalidomide-C4-alkyne show 3-fold higher degradation efficiency of BRD4 compared to pomalidomide-based equivalents, attributed to reduced entropic penalty during E3-target engagement [5] [7].
Table 3: Comparative Degradation Profiles of IMiD Derivatives
| Compound | CRBN KD (nM) | IKZF1 DC50 (nM) | Off-target Degradation (ZFP91) | PROTAC Utility |
|---|---|---|---|---|
| Thalidomide | 2500 ± 300 | >10,000 | None | Low |
| Lenalidomide | 230 ± 25 | 350 ± 40 | Moderate | Moderate |
| Pomalidomide | 75 ± 8 | 110 ± 15 | High | High |
| Lenalidomide-C4-alkyne | 185 ± 15 | 290 ± 30 | Minimal | Very High |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: